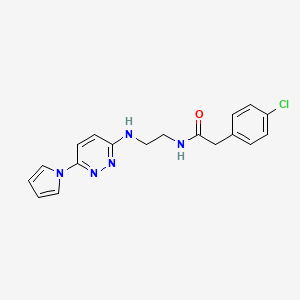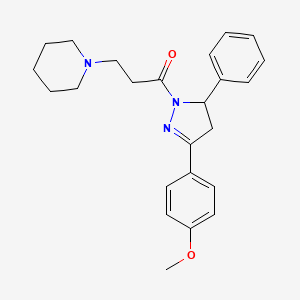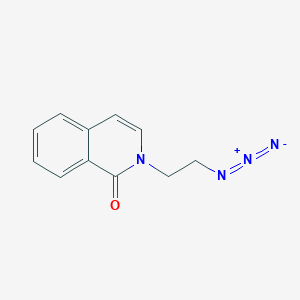![molecular formula C10H7Cl2N3O B2708187 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline CAS No. 78490-61-6](/img/structure/B2708187.png)
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is a chemical compound with the CAS Number: 78490-61-6 . It has a molecular weight of 256.09 and its IUPAC name is 3-chloro-4- ( (6-chloropyridazin-3-yl)oxy)aniline . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is 1S/C10H7Cl2N3O/c11-7-5-6 (13)1-2-8 (7)16-10-4-3-9 (12)14-15-10/h1-5H,13H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
“3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is a powder . It has a molecular weight of 256.09 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different contexts, such as its solubility in various solvents, its reactivity with other compounds, and its stability under different conditions.Applications De Recherche Scientifique
Chemical Synthesis and Polymerization
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, as a derivative of aniline, plays a significant role in chemical synthesis, particularly in the field of polymer chemistry. Research has shown that aniline derivatives can be effectively used in oxidative polymerization processes. For example, the chemical polymerization of aniline using periodic acid in acetonitrile has been explored, demonstrating its utility in producing conductive polymers like polyaniline, which exhibits electrical conductivity of approximately 100 S cm−1 (Can, Uzun, & Pekmez, 2009). This highlights the potential of using 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline in similar polymerization reactions to synthesize materials with desirable electronic properties.
Catalysis and Material Science
Aniline derivatives are also instrumental in catalysis and the development of new materials. For instance, the use of aniline as a capping agent to produce high-surface-area mixed-metal oxide films for electrocatalysis showcases the versatility of aniline derivatives in material science (Bates, Jia, Doan, Liang, & Mukerjee, 2016). This research suggests potential applications of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline in developing catalysts for energy-related reactions, such as the oxygen evolution reaction.
Organic and Medicinal Chemistry
In the realm of organic and medicinal chemistry, pyridazine derivatives, including those related to 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, have been synthesized for their antimicrobial properties. The synthesis and reaction of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, starting from carboxylic acid derivatives, have led to compounds with significant antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). This underscores the potential of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline in the synthesis of biologically active molecules.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-chloro-4-(6-chloropyridazin-3-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZTPGNNTWOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
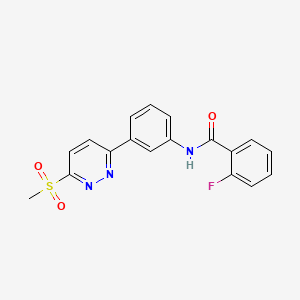
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)
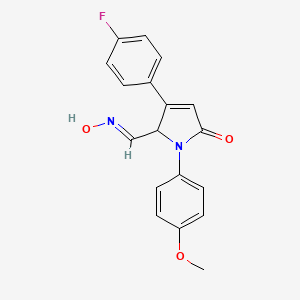
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
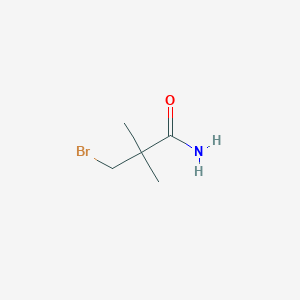
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
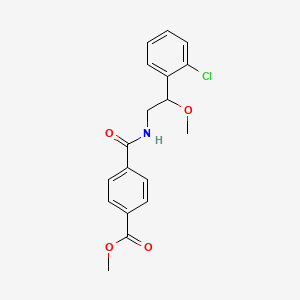
![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)
